molecular formula C20H20ClN3O2S B2434340 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897471-44-2

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2434340
CAS No.: 897471-44-2
M. Wt: 401.91
InChI Key: XSZHRENQUBSLJF-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic small molecule hybrid of significant interest in medicinal chemistry and pre-clinical research. Its structure incorporates a 6-chloro-benzothiazole core linked via a piperazine ring to a phenoxypropanone sidechain, a design that leverages the known pharmacological properties of its components. The benzothiazole scaffold is extensively documented in scientific literature for its diverse biological activities, including potent effects in anticancer , antimicrobial , and central nervous system targeting applications . The piperazine ring is a common pharmacophore that enhances solubility and provides a versatile platform for interaction with biological targets. This compound is specifically valuable for researchers investigating multi-target directed ligands (MTDLs) for complex diseases. The benzothiazole-piperazine structural motif has recently been identified as a potent framework for developing therapeutics against neurological disorders. A 2024 study demonstrated that a closely related benzothiazole-piperazine small molecule functioned as an effective multi-target agent against Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and a marked ability to reduce the aggregation of amyloid-beta (Aβ) peptides, which are key pathological markers of the disease . Furthermore, similar hybrids are being explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation pathways, representing a promising polypharmacology approach to pain management without the side effects associated with typical analgesics . The presence of the chloro substituent on the benzothiazole ring and the phenoxy group on the propanone tail allows for fine-tuning of the molecule's electronic properties, lipophilicity, and binding affinity, making it a highly versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor for further synthetic modification or as a pharmacological tool to probe biological mechanisms in vitro. It is strictly intended for laboratory research purposes. Intended Use : For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZHRENQUBSLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic pathways.

Biology

The compound exhibits notable biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be explored for potential therapeutic applications, particularly in oncology and neurology.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The presence of the benzothiazole ring suggests possible activity against certain enzymes or receptors involved in disease processes.

Industry

In materials science, the compound could be utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced performance characteristics.

Research indicates that derivatives of benzothiazole, including those similar to this compound, possess significant biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures significantly inhibit the proliferation of various cancer cell lines. For example:

  • In vitro studies demonstrated that compounds inhibited A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
  • Active compounds have shown apoptosis-promoting effects and induced cell cycle arrest at low concentrations (e.g., 1 µM).

Anti-inflammatory Effects

The presence of the benzothiazole moiety suggests potential anti-inflammatory effects. Compounds derived from benzothiazole have been reported to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of cell proliferation in multiple cancer lines
Anti-inflammatoryDecreased levels of IL-6 and TNF-α
Apoptosis inductionPromoted at low concentrations (e.g., 1 µM)

Case Studies

In one study focusing on benzothiazole derivatives:

  • Synthesis and Evaluation : Twenty-five novel compounds were synthesized and evaluated for their biological activities.
  • Findings : Certain derivatives exhibited significant inhibition of tumor cell growth and reduced migration capabilities in cancer cells, indicating their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to dopamine and serotonin receptors, inhibiting their activity and modulating neurotransmitter levels in the brain.

    Pathways Involved: It affects the dopaminergic and serotonergic pathways, which are crucial in regulating mood, behavior, and cognition.

Comparison with Similar Compounds

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other similar compounds such as:

    1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: This compound lacks the phenoxy group, which may result in different biological activities.

    1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one: The presence of a methoxy group instead of a phenoxy group can alter its chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic compound with potential pharmacological properties. Its structure includes a benzothiazole ring, a piperazine moiety, and a phenoxypropanone group, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one. The chemical formula is C20H19Cl2N3O3SC_{20}H_{19}Cl_2N_3O_3S with a molecular weight of 444.41 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one
Molecular FormulaC20H19Cl2N3O3S
Molecular Weight444.41 g/mol

Antibacterial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. A study demonstrated that derivatives of benzothiazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

Benzothiazole derivatives have also been evaluated for antifungal activities. In vitro studies revealed that these compounds inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve interference with fungal cell membrane synthesis .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Research shows that it modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Evaluation
A series of benzothiazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups.

Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of benzothiazole derivatives, one compound showed IC50 values in the low micromolar range against MCF-7 cells. This indicates significant potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole ring may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Interaction with fungal membranes leads to increased permeability and cell death.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

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